molecular formula C4H5ClN2O2 B14450999 1-(2-Chloroethoxy)-2-diazonioethen-1-olate CAS No. 77569-95-0

1-(2-Chloroethoxy)-2-diazonioethen-1-olate

Cat. No.: B14450999
CAS No.: 77569-95-0
M. Wt: 148.55 g/mol
InChI Key: MBHFFVHCDKCSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethoxy)-2-diazonioethen-1-olate is an organic compound with a unique structure that includes a diazonium group and a chloroethoxy substituent

Preparation Methods

The synthesis of 1-(2-Chloroethoxy)-2-diazonioethen-1-olate typically involves the reaction of 2-chloroethanol with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate chloroethoxyethanol, which then reacts with sodium nitrite to form the diazonium compound. The reaction conditions usually require low temperatures to stabilize the diazonium group and prevent decomposition .

Chemical Reactions Analysis

1-(2-Chloroethoxy)-2-diazonioethen-1-olate undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Chloroethoxy)-2-diazonioethen-1-olate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloroethoxy)-2-diazonioethen-1-olate involves the formation of reactive intermediates, such as free radicals or cations, which can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. This reactivity is exploited in various applications, including the synthesis of dyes and the modification of biomolecules .

Comparison with Similar Compounds

1-(2-Chloroethoxy)-2-diazonioethen-1-olate can be compared with similar compounds, such as:

The uniqueness of this compound lies in its diazonium group, which imparts high reactivity and versatility in chemical reactions, making it valuable in various applications.

Properties

CAS No.

77569-95-0

Molecular Formula

C4H5ClN2O2

Molecular Weight

148.55 g/mol

IUPAC Name

2-chloroethyl 2-diazoacetate

InChI

InChI=1S/C4H5ClN2O2/c5-1-2-9-4(8)3-7-6/h3H,1-2H2

InChI Key

MBHFFVHCDKCSEB-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OC(=O)C=[N+]=[N-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.